molecular formula C14H12BrN3O B3060442 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol CAS No. 370074-36-5

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol

Cat. No.: B3060442
CAS No.: 370074-36-5
M. Wt: 318.17 g/mol
InChI Key: HBUPYBHSCCVWQN-UHFFFAOYSA-N
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Description

4-Bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 370074-36-5) is a high-purity chemical compound provided for research and development purposes. This molecule features a pyrazoline core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . Pyrazoline and dihydropyrazole derivatives are extensively investigated for their anti-inflammatory, anticancer, antimicrobial, and antifungal properties, making them valuable templates for developing new therapeutic agents . The structure of this compound incorporates a phenolic bromo-substitute and a pyridinyl group, which may influence its electronic properties and potential for non-covalent interactions, such as hydrogen bonding. These characteristics are crucial for its behavior in biological systems and material science applications, including the study of nonlinear optical (NLO) properties . Researchers utilize this compound as a key intermediate in synthesizing more complex molecules and for probing biochemical pathways. Key Applications: • Medicinal Chemistry Research: Serves as a core structure for designing and synthesizing novel bioactive molecules. The pyrazoline nucleus is a recognized pharmacophore in drug discovery . • Biological Screening: Used in in vitro studies to evaluate potential pharmacological activities, such as antimicrobial or anti-inflammatory effects . • Computational Chemistry: Ideal for molecular docking studies, density functional theory (DFT) calculations, and structure-activity relationship (SAR) analysis due to its well-defined structure . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. The compound has associated hazard statements .

Properties

IUPAC Name

4-bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c15-10-3-4-14(19)11(6-10)13-7-12(17-18-13)9-2-1-5-16-8-9/h1-6,8,12,17,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUPYBHSCCVWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425531
Record name AC1OATEM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370074-36-5
Record name AC1OATEM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Claisen-Schmidt Condensation Followed by Cyclization

The most widely reported method involves a two-step protocol: (1) chalcone synthesis via Claisen-Schmidt condensation and (2) pyrazoline ring formation through cyclization with hydrazine derivatives.

Chalcone Intermediate Synthesis

Substituted acetophenones react with salicylaldehyde derivatives under basic conditions to form α,β-unsaturated ketones (chalcones). For 4-bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol, the reaction employs 4-bromo-2-hydroxyacetophenone and pyridine-3-carboxaldehyde:

Reaction Conditions :

  • Base : 40% NaOH (0°C for 30 min, then room temperature for 4 h)
  • Solvent : Ethanol/water mixture
  • Yield : 65–78% (chalcone intermediate)
Cyclization with Hydrazines

Chalcones undergo cyclization with phenylhydrazine or its derivatives to form the dihydro-1H-pyrazol-3-yl core. Key parameters include:

  • Acid Catalysis : Acetic acid (reflux, 5–7 h)
  • Selectivity : Steric and electronic effects of substituents dictate regioselectivity
  • Yield : 50–68% (final pyrazoline-phenol product)

Mechanistic Insight : The reaction proceeds via Michael addition of hydrazine to the α,β-unsaturated ketone, followed by cyclodehydration to form the pyrazoline ring.

Bromination Strategies

Introducing the bromo substituent at the 4-position of the phenol ring is achieved through two primary routes:

Direct Bromination of Phenolic Precursors

Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid:

  • Conditions : 0–5°C, 2–4 h
  • Directing Groups : Hydroxyl group at position 2 directs bromination to position 4
  • Yield : 85–92%
Use of Pre-Brominated Starting Materials

4-Bromo-2-hydroxyacetophenone (commercially available) eliminates the need for in-situ bromination, simplifying purification.

Metal-Mediated Synthesis

Copper(II) complexes have been employed to stabilize intermediates during pyrazoline formation. A representative protocol:

  • Ligand : 4-Bromo-2-(1H-pyrazol-3-yl)phenol
  • Metal Salt : Cu(NO₃)₂·3H₂O
  • Solvent : DMF (slow evaporation, room temperature)
  • Outcome : Bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]-κ²O,N-copper(II) complex crystallizes in 72% yield

Optimization and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields:

Step Conventional Time Microwave Time Yield Improvement
Chalcone formation 4 h 15 min 78% → 88%
Cyclization 7 h 25 min 60% → 75%

Catalyst : Chitosan (5 mol%) enhances reaction efficiency under microwave conditions.

Solvent-Free Conditions

Eliminating organic solvents reduces environmental impact:

  • Ball Milling : Mechanochemical synthesis achieves 70% yield in cyclization steps
  • Neat Reactions : Thermal heating (80°C) with catalytic p-toluenesulfonic acid (PTSA)

Analytical Characterization and Quality Control

Spectroscopic Data

Consistent results across studies confirm structural fidelity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 7.85–7.25 (m, 6H, aromatic), 5.45 (dd, 1H, pyrazoline-H), 3.25 (m, 2H, CH₂)
  • FT-IR (KBr): ν 3330 cm⁻¹ (O–H), 1487 cm⁻¹ (C=N), 972 cm⁻¹ (C–Br)

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) confirms:

  • Dihedral Angles : 12.4° between pyridine and phenol rings
  • Hydrogen Bonding : O–H···N interactions stabilize the solid-state structure

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist by binding to receptors and modulating their activity.

Comparison with Similar Compounds

Core Structural Variations

The dihydropyrazole scaffold is a common feature in many pharmacologically active compounds. Key structural variations among analogs include:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Reference
Target Compound Pyridin-3-yl (5), Br (4), OH (2) Bromophenol, Pyridine ~411 (estimated) -
2-[5-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol 4-Bromo-2-fluorophenyl (5), OH (2) Fluorophenyl, Bromophenol 385.21
4-Bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol 4-Fluorophenyl (5), Phenyl (1), Br (4) Fluorophenyl, Bromophenol, Phenyl 411.27
FPD5 (4-chloro-2-(5-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol) Pyridin-2-yl (1), Phenyl (5), Cl (4) Chlorophenol, Pyridine, Phenyl 377.84

Key Observations :

  • Electron-Withdrawing Groups : Bromine (Br) and fluorine (F) at position 4 enhance electrophilicity, influencing reactivity in cross-coupling reactions .
  • Aromatic Substitutions : Pyridinyl groups (e.g., pyridin-3-yl vs. pyridin-2-yl) alter hydrogen-bonding capacity and solubility profiles .

Physicochemical Data

Property Target Compound (Estimated) 4-Bromo-2-[5-(4-fluorophenyl)-1-phenyl-...phenol FPD5
Melting Point (°C) 160–170 (predicted) 160–161 Not reported
Solubility Low (hydrophobic core) Low in water, soluble in DMSO Cell-permeable
Spectral Features Expected NH/OH stretches IR: 3385 cm⁻¹ (NH); 1H-NMR: δ 7.56 (ArH) NMR: δ 11.06 (NH)

Biological Activity

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Chemical Formula : C13H12BrN2O
  • IUPAC Name : this compound
  • Molecular Weight : 308.15 g/mol

Biological Activity Overview

The biological activities of compounds similar to this compound can be classified into several categories:

  • Antimicrobial Activity : Compounds containing pyrazole and pyridine moieties have shown promising antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, demonstrating significant inhibitory effects.
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound's structure allows it to interact with inflammatory pathways effectively.
  • Anticancer Properties : Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The interaction with cellular signaling pathways, such as NF-kB and MAPK, contributes to the anti-inflammatory and anticancer effects observed in various studies.

Antimicrobial Activity

A study by Selvam et al. synthesized a series of pyrazole derivatives that showed significant antibacterial activity against E. coli and S. aureus, with some compounds exhibiting up to 80% inhibition at low concentrations .

Anti-inflammatory Effects

Research has demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from the pyrazole scaffold exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

In vitro studies have shown that derivatives similar to this compound induce apoptosis in various cancer cell lines. A notable study reported that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against breast cancer cells .

Data Tables

Activity TypeEffectiveness (%)Reference
AntibacterialUp to 80%Selvam et al.
Anti-inflammatoryUp to 93%Selvam et al.
Cytotoxicity (Cancer)SignificantResearch Study

Q & A

Basic: What are the most efficient synthetic routes for 4-bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol?

Answer:
The compound is typically synthesized via cyclocondensation of chalcone precursors with hydrazine hydrate. For example, fluorinated chalcones (e.g., 4-bromo-2-fluorobenzaldehyde derivatives) react with hydrazine under reflux to yield pyrazoline derivatives . Key parameters include solvent choice (ethanol or methanol), reaction temperature (60–80°C), and stoichiometric control of hydrazine to minimize side products. Yield optimization (~70–85%) requires careful monitoring by TLC or HPLC .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Answer:
Routine characterization involves:

  • FTIR : Identification of phenolic O–H (3200–3500 cm⁻¹), pyrazoline N–H (≈3100 cm⁻¹), and C–Br (≈600 cm⁻¹) stretches .
  • NMR : 1H^1H NMR shows pyrazoline C4–H and C5–H protons as doublets of doublets (δ 3.1–4.2 ppm) and aromatic protons (δ 6.8–8.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:
Common issues include:

  • Disorder in pyridinyl/pyrazoline rings : Mitigated using SHELXL’s PART instruction to model partial occupancy .
  • Hydrogen bonding ambiguity : O–H···N intramolecular bonds are resolved via SHELX’s AFIX constraints and Hirshfeld surface analysis .
  • Twinned crystals : The HKLF5 format in SHELXL handles twin-law refinement for high-symmetry space groups (e.g., P21/c) .

Advanced: How do substituents (e.g., pyridinyl vs. naphthyl) influence biological activity?

Answer:
Pyridinyl groups enhance solubility and π-π stacking with biological targets (e.g., enzyme active sites), while bulkier substituents like naphthyl improve binding affinity but reduce bioavailability. For instance:

  • Pyridinyl derivatives show moderate antifungal activity (IC₅₀ ≈ 15 µM against Phomopsis viticola) .
  • Naphthyl-substituted analogs exhibit stronger fluorescence quenching (82% efficiency) in probe applications .

Basic: What metal complexes are formed with this ligand, and how are their structures validated?

Answer:
The ligand (HL) forms octahedral complexes with Cu(II), Zn(II), and Ni(II). Validation methods include:

  • Conductivity : Molar conductance (10–20 S cm² mol⁻¹) confirms neutral complexes .
  • XRD : Bond lengths (e.g., M–N ≈ 2.0 Å, M–O ≈ 1.9 Å) and Jahn-Teller distortions in Cu(II) complexes .
  • DFT : B3LYP/6-311+G(d,p) calculations match experimental geometries and spectroscopic data .

Advanced: How can computational methods predict the compound’s electronic properties?

Answer:

  • DFT : Optimized geometries reveal intramolecular charge transfer (ICT) between bromophenol and pyrazoline moieties, correlating with UV-Vis absorption (λmax ≈ 350 nm) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (≈4.2 eV) predict reactivity and nonlinear optical (NLO) properties .

Advanced: How are fluorescence properties leveraged in sensing applications?

Answer:
The compound’s pyrazoline core acts as a fluorophore. For picric acid detection:

  • Quenching Mechanism : Photoinduced electron transfer (PET) from the pyrazoline to picric acid reduces fluorescence intensity (82% quenching) .
  • Selectivity : Competitive titration with nitroaromatics (e.g., TNT, DNT) confirms specificity via Stern-Volmer plots .

Basic: What biological assays are used to evaluate its therapeutic potential?

Answer:

  • Antifungal : Mycelial growth inhibition assays on Phomopsis viticola with EC₅₀ values calculated via probit analysis .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ and apoptosis markers (caspase-3/7) .

Advanced: How do crystallographic data resolve contradictions in spectroscopic results?

Answer:
Discrepancies in NMR/IR assignments (e.g., tautomerism in pyrazoline rings) are resolved by comparing experimental bond lengths (C–N ≈ 1.34 Å) and angles (N–N–C ≈ 108°) from XRD with DFT-optimized structures .

Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

  • Stepwise purification : Column chromatography (silica gel, hexane/EtOAc) after each step minimizes carryover impurities .
  • Microwave-assisted synthesis : Reduces reaction time (from 12 h to 45 min) and improves regioselectivity in chalcone cyclization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol
Reactant of Route 2
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol

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